REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:14])[NH:7][C:8]1([CH2:11][CH2:12][OH:13])[CH2:10][CH2:9]1)([CH3:4])([CH3:3])[CH3:2].CC1(C)N([O])C(C)(C)CCC1.P([O-])([O-])([O-])=[O:27].[Na+].[Na+].[Na+].Cl[O-].[Na+].Cl([O-])=O.[Na+].[OH-].[Na+].S([O-])([O-])(=O)=S.[Na+].[Na+]>C(#N)C.O>[C:1]([O:5][C:6]([NH:7][C:8]1([CH2:11][C:12]([OH:27])=[O:13])[CH2:9][CH2:10]1)=[O:14])([CH3:4])([CH3:2])[CH3:3] |f:2.3.4.5,6.7,8.9,10.11,12.13.14,^1:18|
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
32.6 mL
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
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Name
|
|
Quantity
|
110 mL
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Type
|
reactant
|
Smiles
|
Cl(=O)[O-].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
sodium thiosulfate
|
Quantity
|
291 mL
|
Type
|
reactant
|
Smiles
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S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1(CC1)CCO)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CCCC(N1[O])(C)C)C
|
Name
|
|
Quantity
|
206 mL
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
275 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at that temperature for 55 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
WASH
|
Details
|
After washing with diethyl ether (750 mL)
|
Type
|
ADDITION
|
Details
|
the aqueous layer was added to 2 mol/L hydrochloric acid (140 mL) for pH adjustment to between 2 and 3
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with diethyl ether and ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The desiccant was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was crystallized with a liquid mixture of n-hexane/ethyl acetate
|
Reaction Time |
55 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC1(CC1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.45 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |